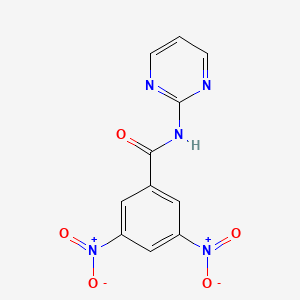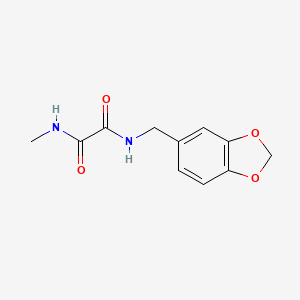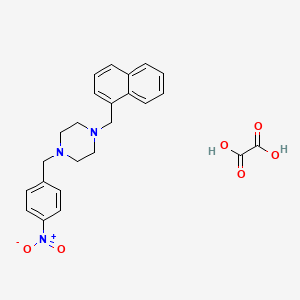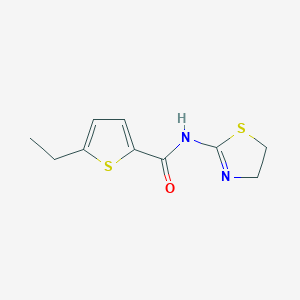
1-acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BPTP is a pyrazoline derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting subject for further investigation.
Mecanismo De Acción
The mechanism of action of 1-acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not yet fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammatory and tumor growth processes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2 and MMPs. This compound has also been found to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its high potency and selectivity for certain enzymes. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential as a treatment for cancer. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
1-acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with thiophene-2-carboxylic acid hydrazide, followed by acetylation. Another method involves the reaction of 4-bromobenzaldehyde with thiophene-2-carboxylic acid hydrazide, followed by cyclization with acetic anhydride.
Aplicaciones Científicas De Investigación
1-acetyl-5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to exhibit potential therapeutic applications in various areas of medicine. One study found that this compound has anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Another study found that this compound has anti-tumor effects, making it a potential treatment for cancer.
Propiedades
IUPAC Name |
1-[3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10(19)18-14(11-4-6-12(16)7-5-11)9-13(17-18)15-3-2-8-20-15/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDFCYIUGFHKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4994551.png)
![3-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4994557.png)
![2-[(2-aminophenyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4994561.png)
![(4-methoxybenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4994570.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4994584.png)



![3-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994607.png)
![3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4994610.png)
![11-(2-hydroxyethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4994615.png)